molecular formula C17H21F3N4O B5663883 2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one

2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5663883
M. Wt: 354.4 g/mol
InChI Key: GBZPIHPZJYYXTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spiropiperidine motifs and diazaspiro[4.5]decan-1-one derivatives involves multi-step pathways and cyclization reactions. For example, the synthesis of 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one involves a multi-step pathway starting from 2-nitroaniline, using FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS for structural characterization (Guillon et al., 2020). The synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives demonstrates the versatility of spiro compound synthesis (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds like 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones, synthesized through palladium-catalyzed oxidative carbonylation, showcases complex molecular architectures that are essential for understanding the unique properties of these compounds (Costa et al., 2004).

Chemical Reactions and Properties

The reactivity of diazaspiro[4.5]decan derivatives, including their potential as chitin synthase inhibitors and antifungal agents, highlights the chemical versatility and potential applications of these compounds. For instance, certain derivatives show moderated to excellent potency against chitin synthase with IC50 values ranging from 0.12 to 0.29 mM (Li et al., 2019).

Physical Properties Analysis

The synthesis and analysis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one under solvent-free conditions provide insights into the physical properties of related compounds. These syntheses offer high yields and demonstrate the impact of synthesis conditions on physical properties (Shaabani et al., 2006).

Chemical Properties Analysis

The chemical properties of related compounds, such as fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, are explored through synthesis and structural analysis, showing the influence of fluorine substitution on anti-inflammatory activity and solubility. These studies demonstrate the intricate relationship between chemical modification and biological activity (Sun et al., 2019).

properties

IUPAC Name

2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O/c18-17(19,20)13-11-4-1-2-5-12(11)22-15(23-13)24-9-7-16(10-24)6-3-8-21-14(16)25/h1-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZPIHPZJYYXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCC4(C3)CCCNC4=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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